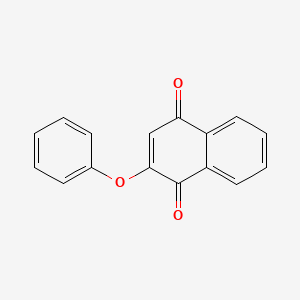
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane, commonly known as ENSA, is a chemical compound that belongs to the class of azepanes. ENSA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Application in Optoelectronics
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and its derivatives are investigated in the field of organic optoelectronics. For instance, a study by Li et al. (2017) focused on a compound similar in structure, using it as a dopant to enhance the hole injection/extraction capabilities in organic devices, resulting in higher performance in organic light-emitting diodes and solar cells.
Chelation-Assisted Nucleophilic Aromatic Substitution
Compounds related to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied in the context of nucleophilic aromatic substitution reactions. Hattori et al. (1997) Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalenes, which bear structural resemblance, showing potential in synthetic chemistry applications.
Proton Exchange Membranes in Fuel Cells
Research by Kim et al. (2008) explored the use of related sulfonated polymers in the development of proton exchange membranes for fuel cell applications. These polymers, including sulfonated poly(arylene ether sulfone), demonstrate high proton conductivity, an essential characteristic for efficient fuel cell operation.
Reactivity in Sulfonation Processes
Studies such as the one conducted by Cerfontain et al. (1994) have investigated the sulfonation reactions of naphthyl-substituted naphthalenes. Understanding the reactivity and product distribution in these reactions is crucial for various industrial applications, including the production of dyes and pharmaceuticals.
Synthesis of Naphthalen Derivatives
Research into the synthesis of naphthalen derivatives, as exemplified by Villemin et al. (2010), highlights the potential of using 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and related compounds in creating new chemical entities. This kind of research has implications in pharmaceuticals and materials science.
Stopped-Flow Kinetics in Organic Reactions
The reaction kinetics of compounds structurally similar to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied using stopped-flow techniques. For example, FujinumaHajime et al. (1989) investigated the reactions of 1-ethoxy-2,4-dinitronaphthalene, providing insights into the dynamics of organic reactions.
Propriétés
Numéro CAS |
312594-36-8 |
|---|---|
Nom du produit |
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane |
Formule moléculaire |
C18H23NO3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3 |
Clé InChI |
YPGOVAKRQUAHIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Synonymes |
1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B1663131.png)


![Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate](/img/structure/B1663136.png)




![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)



